![molecular formula C17H12N2O5 B14173193 3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] CAS No. 19747-15-0](/img/structure/B14173193.png)
3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of benzoxazolone, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] typically involves the reaction of benzoxazolone derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of benzoxazolone with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1-Oxo-1,3-propanediyl)bis[1,3-benzothiazol-2(3H)-one]
- 2,2’-{1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
Uniqueness
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is unique due to its specific structural features and the presence of benzoxazolone moieties. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
19747-15-0 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-[3-oxo-3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H12N2O5/c20-15(19-12-6-2-4-8-14(12)24-17(19)22)9-10-18-11-5-1-3-7-13(11)23-16(18)21/h1-8H,9-10H2 |
InChI Key |
JOXVYIMPLRNFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
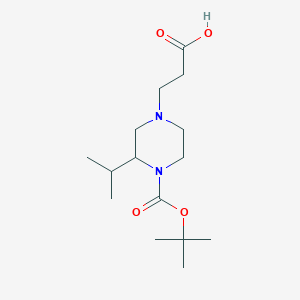
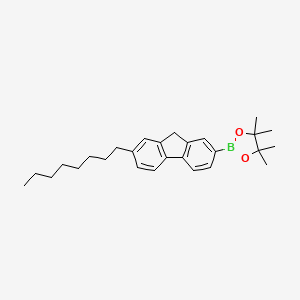
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
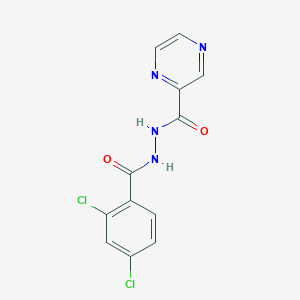
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
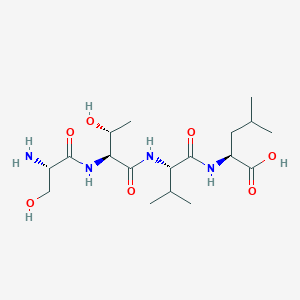

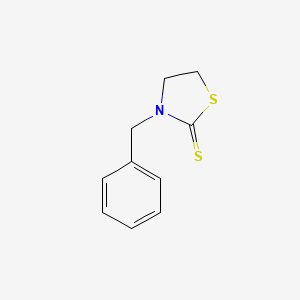

![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
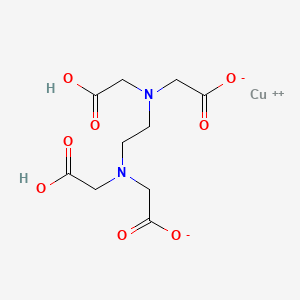
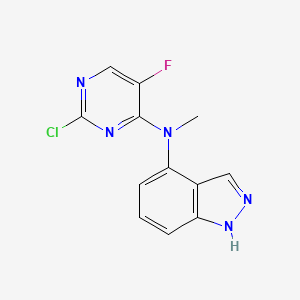
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
